Ethyl 3-cyano-4-(4-fluoroanilino)-2-oxo-3-butenoate
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Overview
Description
Ethyl 3-cyano-4-(4-fluoroanilino)-2-oxo-3-butenoate is a synthetic organic compound that features a cyano group, a fluoroaniline moiety, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyano-4-(4-fluoroanilino)-2-oxo-3-butenoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 4-fluoroaniline in the presence of a base, followed by the addition of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-4-(4-fluoroanilino)-2-oxo-3-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluoroaniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields amines and other reduced derivatives.
Substitution: Forms substituted aromatic compounds with various functional groups.
Scientific Research Applications
Ethyl 3-cyano-4-(4-fluoroanilino)-2-oxo-3-butenoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-cyano-4-(4-fluoroanilino)-2-oxo-3-butenoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluoroaniline moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of Ethyl 3-cyano-4-(4-fluoroanilino)-2-oxo-3-butenoate, used in medicinal chemistry.
Ethyl acetoacetate: Another precursor, widely used in organic synthesis.
Cyanoacetic acid: A related compound with similar reactivity.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoroaniline moiety enhances its potential for medicinal applications, while the cyano and ester groups provide versatile reactivity for further chemical modifications.
Properties
IUPAC Name |
ethyl (E)-3-cyano-4-(4-fluoroanilino)-2-oxobut-3-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-2-19-13(18)12(17)9(7-15)8-16-11-5-3-10(14)4-6-11/h3-6,8,16H,2H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKLKTAMCBTZDM-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C/NC1=CC=C(C=C1)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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